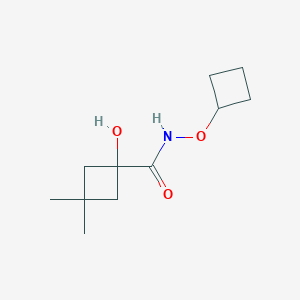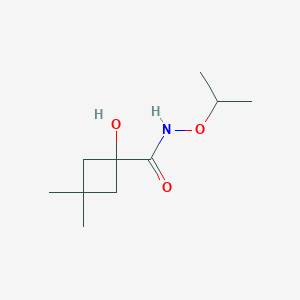![molecular formula C13H14N4O B7438636 [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
科学的研究の応用
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been studied for its potential applications in medicine. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
作用機序
The mechanism of action of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.
実験室実験の利点と制限
One of the main advantages of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone for lab experiments is its potential applications in medicine. This compound has been found to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and how it inhibits the growth of cancer cells and reduces inflammation. Additionally, more research is needed to determine the potential side effects of this compound and how it can be used in combination with other drugs. Furthermore, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective. Finally, studies can be done to explore the potential applications of this compound in other areas of medicine, such as autoimmune diseases and infectious diseases.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Future research can be conducted to further explore the potential applications of this compound in medicine and to optimize its synthesis method.
合成法
The synthesis of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been achieved using various methods. One of the most common methods is the reaction of 3-(1H-imidazol-2-yl)azetidine with 5-methylpyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of metal-free catalysts.
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-4-10(6-14-5-9)13(18)17-7-11(8-17)12-15-2-3-16-12/h2-6,11H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDEZXPAQXYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7438561.png)
![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![(1S,6R)-2-(3-methoxy-1,2-thiazole-5-carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438575.png)
![(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7438583.png)
![[3-(Hydroxymethyl)-4-methylphenyl]-[4-[3-(trifluoromethyl)diazirin-3-yl]piperidin-1-yl]methanone](/img/structure/B7438584.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![2,2-Difluoro-5-[(6-methyl-1,3-benzodioxol-5-yl)carbamoyl]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438612.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![1-[[4-[3-Hydroxy-3-(trifluoromethyl)azetidine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7438620.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)

